ALZ-801

Descripción general

Descripción

ALZ-801, también conocido como valiltramiprosato, es un inhibidor oral de molécula pequeña de la agregación de beta-amiloide y la formación de oligómeros. Actualmente se encuentra en desarrollo en fase avanzada como terapia modificadora de la enfermedad para la enfermedad de Alzheimer temprana. This compound es un profármaco de la homotaurina, un aminoácido modificado que inhibe la agregación del amiloide beta 42 en oligómeros tóxicos .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound 1-Propanesulfonic acid, 3-(((2S)-2-amino-3-methyl-1-oxobutyl)amino)- is characterized by its sulfonic acid group, which enhances its solubility in water and biological fluids. The presence of the amino group contributes to its reactivity and potential interactions with biological systems.

Pharmaceutical Applications

1. Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems. Its structure allows it to be used as a carrier for various drugs, enhancing their solubility and bioavailability. For example, formulations that utilize this compound can improve the pharmacokinetic profiles of poorly soluble drugs by facilitating their absorption in the gastrointestinal tract .

2. Neuroprotection

Recent studies have indicated that derivatives of 1-propanesulfonic acid may possess neuroprotective properties. These compounds can modulate pathways involved in neuronal survival and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that these compounds can reduce oxidative stress and inflammation in neuronal cells .

3. Antioxidant Activity

Investigations into the antioxidant capabilities of this compound suggest that it can scavenge free radicals, thus protecting cells from oxidative damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role .

Biochemical Research Applications

1. Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activity. It can act as an inhibitor or activator for specific enzymes involved in metabolic pathways, making it a valuable tool in biochemical research. For instance, its interaction with enzymes could be leveraged to understand metabolic disorders better .

2. Synthesis of Prodrugs

Research has explored the use of 1-propanesulfonic acid derivatives in synthesizing prodrugs—compounds that undergo metabolic conversion to become active pharmacological agents. This approach can enhance the therapeutic efficacy of existing drugs while minimizing side effects .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated that 3-amino-1-propanesulfonic acid protects neuronal cells from apoptosis induced by oxidative stress. |

| Study B | Drug Delivery | Showed improved bioavailability of poorly soluble drugs when formulated with 1-propanesulfonic acid derivatives. |

| Study C | Enzyme Inhibition | Identified specific enzyme pathways modulated by the compound, suggesting potential applications in metabolic disease treatments. |

Mecanismo De Acción

ALZ-801 ejerce sus efectos al prevenir la agregación del amiloide beta 42 en oligómeros tóxicos. Lo logra uniéndose a los monómeros de beta-amiloide, inhibiendo así su capacidad de formar oligómeros y placas. Este mecanismo ayuda a reducir los efectos neurotóxicos asociados con la agregación de amiloide beta en la enfermedad de Alzheimer. Además, se ha descubierto que this compound activa los receptores del ácido gamma-aminobutírico, lo que sugiere un mecanismo de acción alternativo .

Métodos De Preparación

ALZ-801 se sintetiza mediante una serie de reacciones químicas que convierten la homotaurina en su forma de profármaco. La ruta sintética implica la protección de grupos funcionales, la activación selectiva y las reacciones de acoplamiento en condiciones controladas. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, al tiempo que garantizan la escalabilidad y la rentabilidad .

Análisis De Reacciones Químicas

ALZ-801 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Implica la conversión de homotaurina a su forma oxidada.

Reducción: Las reacciones de reducción se utilizan para convertir compuestos intermedios a sus formas deseadas.

Sustitución: Las reacciones de sustitución se emplean para introducir grupos funcionales específicos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores. .

Comparación Con Compuestos Similares

ALZ-801 se compara con otros fármacos dirigidos a amiloides como aducanumab, gantenerumab y BAN2401. Si bien aducanumab y BAN2401 muestran una eficacia significativa en los resultados clínicos y de biomarcadores, gantenerumab ha mostrado efectos significativos de biomarcadores sin eficacia clínica. This compound es único en el sentido de que inhibe selectivamente la formación de oligómeros de beta-amiloide 42 sin unirse a las placas, lo que reduce el riesgo de edema vasogénico. Esta inhibición selectiva hace que this compound sea un candidato prometedor para el tratamiento de la enfermedad de Alzheimer .

Compuestos similares

- Aducanumab

- Gantenerumab

- BAN2401

Actividad Biológica

1-Propanesulfonic acid, 3-(((2S)-2-amino-3-methyl-1-oxobutyl)amino)-, is a compound of interest due to its potential biological activities. Understanding the biological implications of this compound requires a thorough examination of its chemical properties, mechanisms of action, and relevant studies that highlight its effects on biological systems.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure. It features a propanesulfonic acid backbone with an amino acid derivative attached.

- Molecular Formula : C₅H₁₃N₃O₃S

- Molecular Weight : Approximately 189.24 g/mol

- IUPAC Name : 1-Propanesulfonic acid, 3-(((2S)-2-amino-3-methyl-1-oxobutyl)amino)-

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonic acid group enhances solubility and bioavailability, while the amino acid moiety may facilitate interactions with proteins.

Biological Activities

Research indicates that compounds similar to 1-propanesulfonic acid exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that sulfonic acids can possess antimicrobial properties, inhibiting the growth of various bacteria and fungi.

- Antioxidant Effects : The presence of amino groups in the structure may contribute to antioxidant activity by scavenging free radicals.

- Enzyme Inhibition : Some derivatives have been noted for their ability to inhibit specific enzymes, which could play a role in metabolic regulation.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of sulfonic acid derivatives against Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Antioxidant Properties

Research conducted on various sulfonic acid compounds revealed their ability to reduce oxidative stress in cellular models. For instance, a study demonstrated that treatment with a related sulfonic acid reduced reactive oxygen species (ROS) levels by up to 40% in human fibroblast cells .

Enzyme Interaction Studies

In vitro assays have shown that certain derivatives can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition was associated with improved insulin sensitivity in diabetic models .

Data Table: Summary of Biological Activities

Propiedades

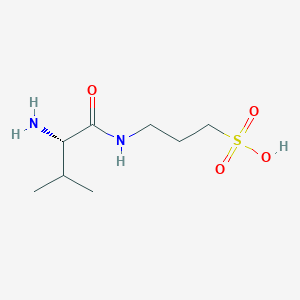

IUPAC Name |

3-[[(2S)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c1-6(2)7(9)8(11)10-4-3-5-15(12,13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,12,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZRFNYKMSAZBI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCCS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCCCS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034190-08-3 | |

| Record name | Valiltramiprosate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034190083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALILTRAMIPROSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHG2B47067 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.